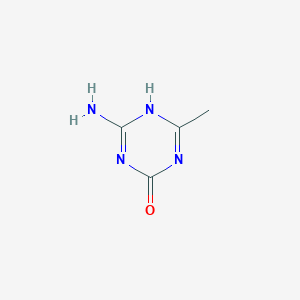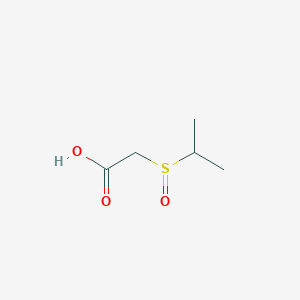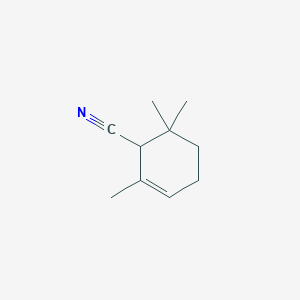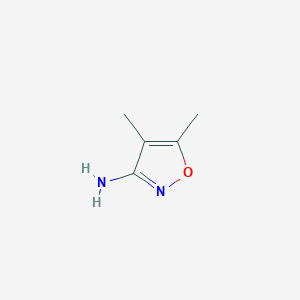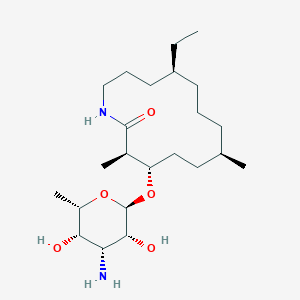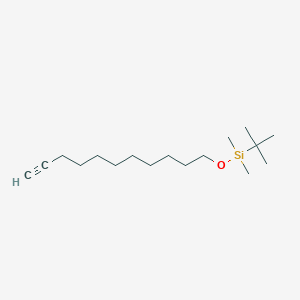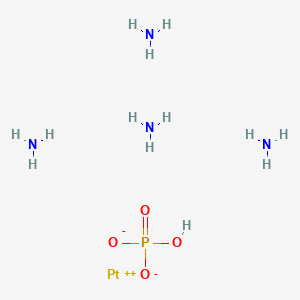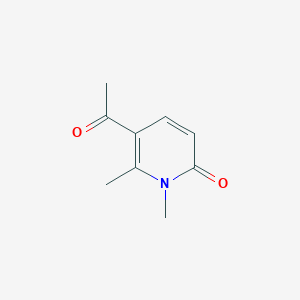
Ethyl 1-naphthaleneacetate
Descripción general
Descripción
Ethyl 1-naphthaleneacetate is a chemical compound that is derived from naphthalene. It is an ester formed from the reaction of 1-naphthoic acid or 1-naphthoyl chloride with ethanol. The compound has been used in various chemical reactions and has been studied for its properties and potential applications in different fields of chemistry.
Synthesis Analysis
The synthesis of ethyl 1-naphthaleneacetate can be achieved through esterification of 1-naphthoic acid with ethanol in the presence of a catalyst. One method involves the use of diazotization techniques, where 1-naphthoyl chloride is reacted with diazomethane to form 1-(diazoacetyl)naphthalene, which is then converted to ethyl 1-naphthaleneacetate . Another approach is the catalytic synthesis where 1-naphthaleneacetic acid is esterified with methanol, yielding methyl 1-naphthyl acetate, which can be further processed to obtain the ethyl ester .
Molecular Structure Analysis
The molecular structure of ethyl 1-naphthaleneacetate consists of a naphthalene ring system with an ethyl acetate moiety attached to it. The compound's structure has been characterized using various spectroscopic methods, including FTIR, which helps in identifying the functional groups present in the molecule .
Chemical Reactions Analysis
Ethyl 1-naphthaleneacetate can participate in various chemical reactions due to its reactive ester group. It can be used as a reactant in the synthesis of other complex molecules. For instance, it can undergo reactions with amines to form amides or with alcohols to form different esters under appropriate conditions . Additionally, the naphthalene moiety can be involved in reactions such as hydroarylation to form functionalized naphthalenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 1-naphthaleneacetate include its solubility in organic solvents, boiling point, melting point, and reactivity. These properties are influenced by the naphthalene ring and the ester group, which also affect the compound's stability and reactivity. The thermal stability of related naphthalene compounds has been studied using thermal analysis techniques such as TG and DTA .
Relevant Case Studies
Case studies involving ethyl 1-naphthaleneacetate or related compounds have shown their utility in various applications. For example, the compound has been used in the study of fruit thinning in mandarins, where its role in ethylene production and cellulase activity was investigated . In another case, the photochemistry of related naphthyl compounds was examined to understand their behavior under light exposure . Additionally, the reactions of 1-naphthyl radicals with ethylene have been studied to explore the formation of new compounds such as vinyl naphthalene and acenaphthene .
Aplicaciones Científicas De Investigación
1. Fluorescent Chemosensors
Ethyl 1-naphthaleneacetate, specifically in the form of N-ethyl-1-naphthalenecarboxamide, has been studied for its behavior as a fluorescent chemosensor. This compound is notable for its ability to undergo significant changes in fluorescence spectra upon interaction with certain metal ions, making it potentially useful in sensing applications (Kawakami et al., 2002).
2. Plant Growth and Fruit Development
Ethyl 1-naphthaleneacetate has been explored in the context of plant growth and fruit development. It has been found effective in controlling sprout growth on various plants, such as Pyracantha trunks and apple nursery stock, indicating its role in agricultural practices (Boswell, McCarty, & Nauer, 1977); (Dozier & Hollingsworth, 1976).
3. Chemical Synthesis
Ethyl 1-naphthaleneacetate is also involved in chemical synthesis processes. Its role in the catalytic synthesis of methyl 1-naphthyl acetate with aminosulfonic acid demonstrates its utility in producing specific chemical compounds (Xu Dong-fang, 2004).
4. Fungal Metabolism of Aromatic Hydrocarbons
In the context of environmental science, the metabolism of ethyl 1-naphthaleneacetate by fungi has been studied. This research contributes to understanding the ecological and biochemical pathways involved in the breakdown of complex organic molecules (Cerniglia, Freeman, & Mitchum, 1982).
5. Pyrolysis Research
Research on the pyrolysis of 1-ethylnaphthalene in a flow reactor is another significant application. This study is pertinent to understanding the thermal decomposition of alkylated naphthalenes in various fuel types and their role in soot and polycyclic aromatic hydrocarbons (PAHs) formation during fuel combustion (Yang, Lu, & Chai, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-naphthalen-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDPSKQLXKCVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034583 | |
| Record name | Ethyl 1-naphthaleneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ethyl 1-naphthylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032709 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ethyl 1-naphthaleneacetate | |
CAS RN |
2122-70-5 | |
| Record name | Ethyl 1-naphthylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2122-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Naphthaleneacetic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1-naphthaleneacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthaleneacetic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 1-naphthaleneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-naphthylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 1-NAPHTHALENEACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OV7F7186V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 1-naphthylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032709 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88.5 °C | |
| Record name | Ethyl 1-naphthylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032709 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

